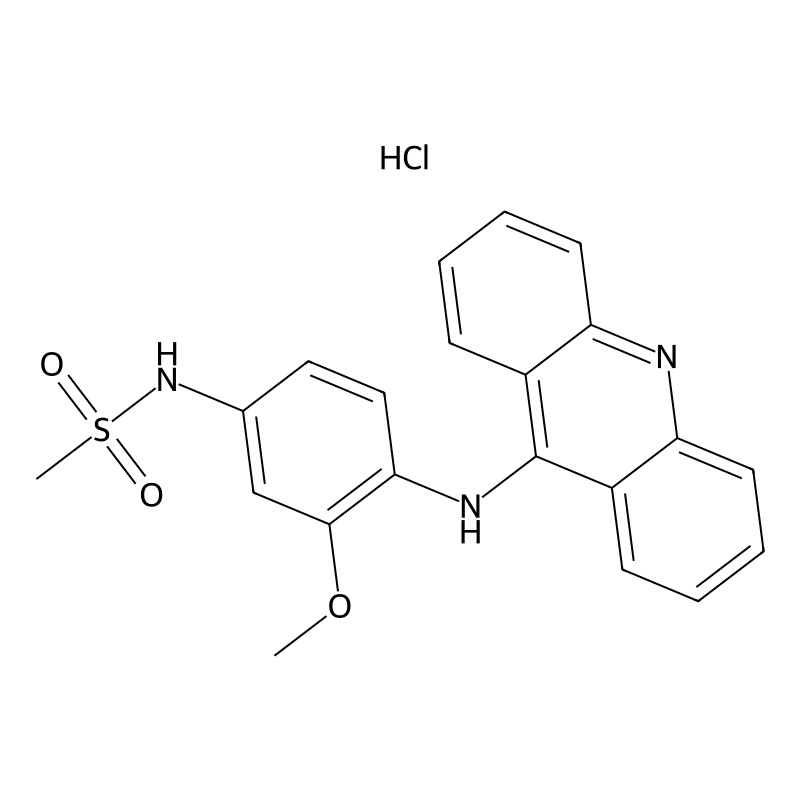

Amsacrine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

amsacrine hydrochloride mechanism of action

Core Mechanism of Action

Amsacrine exerts its cytotoxic effect through a dual mechanism that primarily disrupts DNA integrity and function in rapidly dividing cells.

- DNA Intercalation and Topoisomerase II Poisoning: The drug binds to DNA through intercalation, where the acridine moiety inserts between DNA base pairs, with a specificity for A-T pairs [1] [2]. More critically, amsacrine functions as a topoisomerase II (Topo II) poison [3]. It stabilizes the transient covalent complex between Topo II and DNA, known as the "cleavage complex," which prevents the enzyme from re-ligating the double-strand breaks it creates [3] [2]. This results in the accumulation of permanent DNA breaks.

- Cellular Consequences: The accumulation of double-strand breaks ultimately triggers apoptosis (programmed cell death) [2]. Cytotoxicity is greatest during the S phase of the cell cycle when topoisomerase II levels are at their peak [1].

The diagram below illustrates this primary mechanism:

Amsacrine intercalates into DNA and inhibits Topoisomerase II, stabilizing the cleavage complex and causing lethal DNA breaks.

Key Quantitative Data and Physicochemical Properties

The tables below summarize essential quantitative data on amsacrine's drug-target interactions and its physicochemical and pharmacokinetic properties.

Table 1: Drug-Target Interactions and Functional Data

| Target | Action | Key Quantitative Findings & Functional Impact |

|---|---|---|

| Topoisomerase II | Inhibitor/Poison [1] [3] | Induces enzyme-mediated DNA cleavage; head group substituents critically determine activity [3]. |

| DNA | Intercalation [1] | Binds with specificity for A-T base pairs [1]. |

| Potassium Channel KCNH2 (hERG) | Inhibitor [1] [4] | Blocks hERG current (IC₅₀: 209.4 nM in HEK 293 cells); linked to cardiotoxic effects [4]. |

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Description |

|---|---|

| Molecular Formula | C₂₁H₂₀ClN₃O₃S [1] [4] |

| Molecular Weight | 429.92 g/mol (for hydrochloride salt) [5] [4] |

| Protein Binding | High (96-98%) [1] |

| Metabolism | Extensive, primarily hepatic; converted to a glutathione conjugate [1] |

| Half-life | 8-9 hours [1] |

Structure-Activity Relationship (SAR) Insights

The molecular structure of amsacrine is key to its function, and specific modifications can drastically alter its activity.

- The Acridine Moiety: This planar ring system is responsible for DNA intercalation, which helps position the drug correctly and increases its affinity for the Topo II-DNA complex [3] [2].

- The Anisidide Head Group: This group is crucial for poisoning Topo II. The position of the methoxy group on this ring is critical [3].

- A 3'-methoxy group (the meta position, as in m-AMSA) restricts the rotation of the head group into a favorable orientation for inhibiting the enzyme [3].

- Shifting the methoxy to the 2'-position (the ortho position, yielding o-AMSA) increases the molecule's rotational freedom and abrogates its activity as a Topo II poison, despite o-AMSA being a stronger DNA intercalator [3].

- The Role of Intercalation: While intercalation increases binding affinity, the activity and specificity of amsacrine as a Topo II poison are largely embodied in the head group itself. The detached head group can still enhance Topo II-mediated DNA cleavage, though with about 100-fold lower affinity [3].

Experimental Protocols for Mechanism Elucidation

For researchers aiming to study amsacrine's mechanism, here are detailed methodologies for key assays.

Topoisomerase II DNA Cleavage Assay [3] This assay directly measures the drug's ability to poison Topo II by quantifying enzyme-mediated DNA strand breaks.

- Reaction Setup: A typical 20 µL reaction contains:

- 220 nM human topoisomerase IIα or IIβ

- 10 nM negatively supercoiled pBR322 DNA

- DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol)

- Amsacrine (e.g., 0–50 µM range for full compound)

- Incubation & Trapping: Mixtures are incubated at 37°C for 6 minutes. Enzyme-DNA cleavage complexes are trapped by adding SDS to a final concentration of 0.5%.

- Digestion & Analysis: Proteinase K is added (45°C for 30 min) to digest the enzyme. Samples are analyzed by 1% agarose gel electrophoresis.

- Quantification: DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules. The linear DNA is visualized under UV light and quantified using a digital imaging system.

DNA Cleavage Site Mapping [3] This protocol identifies the specific genomic locations where amsacrine induces Topo II-mediated DNA cleavage.

- DNA Substrate Preparation: A plasmid like pBR322 is linearized, and one end is selectively labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

- Cleavage Reaction: The end-labeled DNA fragment is incubated with human topoisomerase IIα and amsacrine in cleavage buffer supplemented with 1 mM ATP at 37°C for a short duration (e.g., 30 seconds).

- Complex Trapping & Analysis: Reactions are stopped with SDS and EDTA. After proteinase K digestion, the DNA is purified, denatured, and resolved on a high-resolution denaturing polyacrylamide gel. The cleavage sites are visualized by autoradiography.

Research Applications and Toxicity Profile

Understanding amsacrine's full profile is essential for its application in research and potential repurposing.

- Research and Repurposing: A 2019 high-throughput screening study identified amsacrine as a top candidate adjuvant for glaucoma filtration surgery. In a rabbit model, it was more effective than the current standard (mitomycin C) in reducing intraocular pressure and improving surgical outcomes over the long term, without significant ocular irritation [6].

- Adverse Effects and Toxicity:

- The primary toxicity is myelosuppression (bone marrow suppression) [1].

- It exhibits cardiotoxic effects, which are linked to its inhibition of the hERG potassium channel [1] [4].

- In vitro, it causes dose-dependent increases in chromosomal aberrations and sister chromatid exchanges (SCEs) [4].

- Symptoms of overdose include nausea, vomiting, diarrhea, and rarely, cardiotoxicity [1].

References

- 1. Amsacrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 3. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 4. This compound (m-AMSA ... [medchemexpress.com]

- 5. This compound | Topoisomerase inhibitor [selleckchem.com]

- 6. The DNA topoisomerase II inhibitor amsacrine as a novel ... [nature.com]

what is amsacrine hydrochloride

Chemical and Basic Properties

The table below summarizes the fundamental chemical and identifying information for amsacrine hydrochloride [1] [2] [3].

| Property | Description |

|---|---|

| CAS Number | 54301-15-4 [1] [3] |

| Synonym(s) | m-AMSA; Acridinyl anisidide [1] [4] [2] |

| Molecular Formula | C21H20ClN3O3S [1] [3] |

| Molecular Weight | 429.92 g/mol [1] [3] |

| Chemical Name | N-{4-[(acridin-9-yl)amino]-3-methoxyphenyl}methanesulfonamide hydrochloride [3] |

| Physical Form | Solid [5] |

| Storage | -20°C powder [4] |

Mechanism of Action and Pharmacology

This compound is a cytotoxic agent whose primary mechanism involves targeting DNA topoisomerase II.

- Mode of Action: The drug is a topoisomerase II poison [4] [6]. It binds to and stabilizes the covalent complex formed between topoisomerase II and DNA, which is an intermediate step in the enzyme's normal function of cleaving and re-ligating DNA strands. This action inhibits the re-ligation step, leading to an increase in double-stranded DNA breaks [6]. The drug's structure is key to this function, comprising an acridine moiety that intercalates into DNA, and a methanesulfon-m-anisidide head group that is critical for interactions within the topoisomerase II-DNA complex [6].

- Cellular Consequences: The accumulation of persistent DNA breaks ultimately triggers apoptosis (programmed cell death) [7]. Cytotoxicity is greatest during the S-phase of the cell cycle when topoisomerase II levels are highest [2].

The following diagram illustrates the mechanism by which this compound poisons topoisomerase II and induces DNA damage:

Clinical and Research Applications

This compound is primarily used in a clinical and research context for its antineoplastic properties.

- Therapeutic Indication: It is used for the treatment of acute myeloid leukemia (AML), particularly in cases that are refractory or have relapsed following initial therapy [7] [2]. It is also used for malignant lymphomas [2].

- Usage Note: It is often administered in combination with other antineoplastic agents as part of chemotherapy protocols [2].

- Adverse Effects: The drug produces consistent myelosuppression (bone marrow suppression) and has cardiotoxic potential, which can manifest as QTc prolongation and an increased risk of arrhythmias, though the overall incidence is reported to be low [7] [2].

Experimental and Handling Data

For researchers, the following data on pharmacology and practical handling is relevant.

Pharmacokinetics and Safety Profile

| Parameter | Detail |

|---|---|

| Protein Binding | 96-98% [2] |

| Metabolism | Extensive, primarily hepatic; converted to a glutathione conjugate [2] |

| Half-Life | 8-9 hours [2] |

| Primary Risk | Classified as a Dangerous Good for transport [1] |

| Solubility (in vitro) | Soluble in DMSO (e.g., 62.5 mg/mL); insoluble in water and ethanol [4] [5] |

In Vitro DNA Cleavage Assay Protocol

This protocol, adapted from research literature, is used to study the drug's effect on topoisomerase II-mediated DNA cleavage [6].

Reaction Mixture: Combine the following in a total volume of 20 µL:

- 220 nM human topoisomerase IIα or IIβ

- 10 nM negatively supercoiled plasmid DNA (e.g., pBR322)

- DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol)

- This compound (typically tested in a range of 0–50 µM)

Incubation: Incubate the reaction mixture at 37°C for 6 minutes.

Trapping Complexes: Add 2 µL of 5% SDS followed by 2 µL of 250 mM EDTA (pH 8.0) to trap the enzyme-DNA cleavage complexes.

Digestion: Add 2 µL of proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.

Analysis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide and run electrophoresis. Visualize DNA bands under UV light; DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules.

The workflow for this assay is summarized below:

Key Insights for Researchers

- Structure-Activity Relationship: Research indicates that the 3'-methoxy group on the anilide ring is critical for optimal activity. Shifting this group to the 2'-position (o-AMSA) results in a stronger DNA intercalator but a much less potent topoisomerase II poison, highlighting that intercalation alone is not sufficient for maximal activity [6].

- Off-Target Effects: Studies show that amsacrine can block the hERG potassium channel (KCNH2), which provides a mechanistic explanation for its observed cardiotoxic side effect of QTc prolongation [2] [5].

References

- 1. | CAS 54301-15-4 | SCBT - Santa Cruz... This compound [scbt.com]

- 2. Amsacrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. | DrugBank Online this compound [go.drugbank.com]

- 4. This compound | Topoisomerase inhibitor [selleckchem.com]

- 5. This compound (m-AMSA ... [medchemexpress.com]

- 6. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 7. Amsacrine - an overview | ScienceDirect Topics [sciencedirect.com]

amsacrine hydrochloride spectral data

DNA-Binding Properties of Amsacrine

The following table summarizes the key findings from spectroscopic studies on the interaction between amsacrine and DNA, which is crucial for its anticancer activity.

| Spectroscopic Technique | Key Findings on DNA Binding | Reported Values |

|---|---|---|

| UV-Visible Spectroscopy | Confirmed interaction with DNA; used to determine the binding constant. [1] | Binding Constant (K) = ( 1.2 \pm 0.1 \times 10^{4} M^{-1} ) [1] |

| Circular Dichroism (CD) | Detected conformational changes in DNA structure upon drug binding. [1] | Not Specified |

| Raman Spectroscopy | Indicated a binding preference for AT base pairs; also suggested minor groove binding components. [1] | Not Specified |

Experimental Protocol for DNA-Binding Studies

For researchers aiming to reproduce or build upon these findings, here is a detailed methodology based on the published study [1]:

- Material Preparation: Prepare a solution of native calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to maintain physiological conditions. The concentration of DNA should be accurately determined using its known molar extinction coefficient.

- Sample Preparation: Create a series of solutions with a constant DNA concentration and varying concentrations of amsacrine. A typical molar ratio (drug-to-DNA) range of 0 to 1 is often used to observe the binding saturation.

- Instrumental Analysis:

- UV-Vis: Record absorption spectra for each solution. A hypochromic effect and red shift (bathochromic shift) in the amsacrine absorption peak are characteristic of intercalation. Use these changes to calculate the binding constant, for instance, using the Benesi-Hildebrand plot or similar methods.

- Circular Dichroism: Collect CD spectra of DNA both in the presence and absence of the drug. Observe changes in the characteristic B-form DNA CD signature (e.g., around 245 nm and 275 nm) to understand the conformational perturbations induced by amsacrine.

- Raman Spectroscopy: Acquire Raman spectra of DNA and the drug-DNA complexes. Pay close attention to shifts in vibrational bands corresponding to DNA bases (adenine, thymine, guanine, cytosine) and the sugar-phosphate backbone to infer the binding mode and sequence preference.

The experimental workflow for these analyses can be visualized as follows:

Alternative Approaches for Spectral Data

Since the search results did not contain the full spectral data, you may consider these approaches to obtain it:

- Specialized Chemical Databases: Search commercial chemical supplier catalogs (e.g., MedChemExpress [2]) or spectral databases like SDBS (Spectral Database for Organic Compounds) which often contain NMR, IR, and mass spectra.

- Re-evaluate Existing Literature: Re-examine foundational papers, especially those focused on the synthesis and structural analysis of amsacrine and its derivatives [3], as they may contain spectral characterization data in their experimental sections.

- Computational Chemistry: Employ Density Functional Theory (DFT) calculations to predict the molecular properties and spectroscopic characteristics of amsacrine. The methodology described for amodiaquine [4] can serve as a excellent guide for such an approach, allowing for the prediction of FT-IR, NMR, and UV-Vis spectra.

References

- 1. Assessment of amsacrine binding with DNA using UV ... [pubmed.ncbi.nlm.nih.gov]

- 2. Amsacrine (m-AMSA) | Autophagy Inducer [medchemexpress.com]

- 3. XIV. The crystal structure of 1-methyl amsacrine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic properties (FT-IR, NMR and UV) and DFT ... [sciencedirect.com]

amsacrine hydrochloride acridine derivative

Mechanism of Action & Signaling Pathways

Amsacrine exerts its cytotoxic effect through a dual mechanism that ultimately triggers apoptosis in rapidly dividing cells.

- DNA Intercalation and Topoisomerase II Poisoning: The planar acridine ring of amsacrine intercalates between DNA base pairs, with a noted specificity for adenosine-thymine (A-T) pairs [1] [2]. More critically, amsacrine functions as a "topoisomerase II poison." It stabilizes a transient, covalent complex between topoisomerase II and DNA (known as the "cleavage complex"), preventing the enzyme from re-ligating the DNA strands it has cut [3]. This action results in persistent protein-associated DNA double-strand breaks [3].

- Structural Insights: The drug's structure is key to its function. It consists of an acridine moiety for DNA intercalation and a 4'-amino-methanesulfon-m-anisidide head group that is crucial for interactions with the topoisomerase II enzyme [3]. The position of the methoxy group on the anisidide ring is critical; the 3'-methoxy (meta) derivative (m-AMSA) is active, while the 2'-methoxy (ortho) derivative (o-AMSA) is not, despite being a stronger intercalator [3]. This indicates that specific interactions of the head group within the ternary complex are vital for poisoning the enzyme.

- Cellular Consequences and Apoptosis: The stabilization of the topoisomerase II-DNA cleavage complex leads to replication fork arrest and severe DNA damage during the S-phase of the cell cycle [2]. This damage initiates a cascade of events including caspase-9 and caspase-3 activation, an increase in intracellular calcium, mitochondrial depolarization, and down-regulation of the anti-apoptotic protein MCL1, culminating in programmed cell death [4].

The following diagram illustrates the signaling pathway through which amsacrine hydrochloride induces apoptosis in tumor cells.

Amsacrine induces apoptosis via DNA damage and mitochondrial pathways.

Experimental Protocols

For researchers aiming to study amsacrine, here are detailed methodologies for two key assays.

DNA Relaxation Assay for Topoisomerase I Inhibition

This protocol, adapted from a study on mycobacterial TopA, is used to evaluate the inhibition of type I topoisomerase activity [5].

Materials and Reagents:

- Purified topoisomerase I enzyme (e.g., M. smegmatis MsTopA).

- Negatively supercoiled plasmid DNA (e.g., pUC19).

- This compound stock solution (e.g., 20 mM in DMSO).

- Reaction Buffer: 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂.

- 0.5 M EDTA, pH 8.0.

- TAE buffer and 0.8% agarose gel for electrophoresis.

- Ethidium bromide or other DNA stain.

Procedure:

- Prepare an 18 µL reaction mixture containing 120 ng of MsTopA enzyme and the reaction buffer.

- Add the amsacrine inhibitor to the desired final concentration (e.g., 15–60 µM) and incubate on ice for 30 minutes.

- Initiate the reaction by adding 2 µL (140 ng) of the supercoiled pUC19 plasmid DNA.

- Incubate the complete reaction at 37°C for 15 minutes.

- Stop the reaction by adding 1.5 µL of 0.5 M EDTA.

- Resolve the DNA products by electrophoresis on a 0.8% agarose gel in TAE buffer at 140 V for 3 hours.

- Stain the gel with ethidium bromide for 30 minutes and visualize under UV light.

Analysis: The inhibition of TopA activity is indicated by a reduction in the relaxation of the supercoiled plasmid DNA. A functional enzyme will convert supercoiled DNA into a ladder of relaxed topoisomers; an effective inhibitor will preserve the supercoiled DNA band [5].

Plasmid DNA Cleavage Assay for Topoisomerase II Poisoning

This protocol measures the ability of amsacrine to increase topoisomerase II-mediated DNA cleavage [3].

Materials and Reagents:

- Purified human topoisomerase IIα or IIβ.

- Negatively supercoiled plasmid DNA (e.g., pBR322).

- Amsacrine and derivative stock solutions.

- DNA Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% (v/v) glycerol.

- Trapping Solution: 5% SDS.

- 250 mM EDTA, pH 8.0.

- Proteinase K (0.8 mg/mL solution).

- Agarose gel electrophoresis equipment.

Procedure:

- In a 20 µL total volume, combine 220 nM topoisomerase II and 10 nM supercoiled pBR322 DNA in DNA cleavage buffer.

- Add the test compound (e.g., 0–50 µM for m-AMSA) and incubate at 37°C for 6 minutes.

- Trap the enzyme-DNA cleavage complexes by adding 2 µL of 5% SDS, followed immediately by 2 µL of 250 mM EDTA.

- Add 2 µL of Proteinase K solution (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.

- Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide and run the gel.

- Visualize DNA bands with UV light.

Analysis: The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) is quantified. An increase in linear DNA directly indicates enhanced DNA cleavage due to the stabilization of the topoisomerase II-DNA cleavage complex by the poison [3].

Quantitative & Pharmacological Data

The following tables consolidate key quantitative information for amsacrine.

| Cell Line | Assay Type | IC₅₀ / GI₅₀ Value | Reference |

|---|---|---|---|

| CCRF-CEM (Leukemia) | Cytotoxicity (72 hr) | 0.13 µM | [6] |

| A2780 (Ovarian) | Growth Inhibition (72 hr) | 0.027 µM | [6] |

| A549 (Lung) | Cytotoxicity (72 hr) | 0.03 µM (Wild-type p53) | [6] |

| HCT-116 (Colon) | Cytotoxicity (XTT assay) | 0.7 µM | [6] |

| DU-145 (Prostate) | Antiproliferative (72 hr) | 0.3 µM | [6] |

| Parameter | Detail |

|---|---|

| Protein Binding | 96-98% [2] |

| Metabolism | Extensive, primarily hepatic; converted to a glutathione conjugate [2] |

| Half-Life | 8-9 hours [2] |

| Key Toxicity | Myelosuppression; Cardiotoxic effects (QTc prolongation, arrhythmias) [1] [2] |

| Ocular Irritation | 0.1-10% AMSA showed no irritation in a Draize test (score 0.0), unlike mitoxantrone [7] |

Research Applications & Derivatives

Research into amsacrine has expanded beyond its original use, revealing new potential and informing drug design.

- Novel Therapeutic Candidate: A high-throughput screen of off-patent drugs identified amsacrine as a top candidate adjuvant for glaucoma filtration surgery. In a rabbit model, it demonstrated improved outcomes over the current standard, mitomycin C, by suppressing fibroblast proliferation and scar tissue formation [7].

- Anti-Mycobacterial Activity: Amsacrine and its derivatives have been shown to inhibit mycobacterial topoisomerase I (TopA), an essential enzyme in Mycobacterium tuberculosis. Modifications to the sulfonamide moiety of amsacrine have yielded derivatives with increased inhibition efficiency and selectivity for the bacterial enzyme, presenting a potential new class of anti-tuberculosis drugs [5].

- Structure-Activity Relationship (SAR): Studies on derivatives have confirmed that the head group is largely responsible for the activity and specificity of poisoning topoisomerase II. DNA intercalation by the acridine moiety primarily serves to increase the drug's affinity for the DNA-enzyme complex [3].

References

- 1. Amsacrine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Amsacrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 4. This compound (m-AMSA ... [medchemexpress.com]

- 5. Amsacrine Derivatives Selectively Inhibit Mycobacterial ... [pmc.ncbi.nlm.nih.gov]

- 6. Amsacrine (m-AMSA) | Autophagy Inducer [medchemexpress.com]

- 7. The DNA topoisomerase II inhibitor amsacrine as a novel ... [nature.com]

amsacrine hydrochloride background and discovery

Chemical Background and Synthesis

Amsacrine is an acridine derivative comprising an intercalative acridine moiety linked to a "head group" identified as 4'-amino-methanesulfon-m-anisidide [1]. Its discovery was rooted in its design as a DNA-binding agent [1].

The synthesis involves several steps [2]:

- Sulfonation: 4-nitro-m-anisidine is reacted with methanesulfonyl chloride to form a sulfonyl amide intermediate.

- Reduction: The nitro group of the intermediate is reduced to an amino group.

- Coupling: The resulting 4-amino-3-methoxyphenyl-N-methansulfonamide is reacted with 9-chloroacridine to yield the final amsacrine compound.

The position of the methoxy group on the head group is critical for its activity. Shifting it from the active meta (3') position (m-AMSA) to the ortho (2') position (o-AMSA) significantly impairs its ability to poison topoisomerase II, even though o-AMSA is a stronger DNA intercalator [1].

Mechanism of Action and Quantitative Data

Amsacrine's cytotoxicity is multifaceted, with its primary target being topoisomerase II.

- Topoisomerase II Poisoning: Amsacrine stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in double-stranded DNA breaks. It acts as an interfacial inhibitor, binding at the DNA-topoisomerase II interface and primarily decreasing the rate of DNA ligation [1]. Research indicates that while the acridine ring is important for intercalation and increasing the drug's affinity for the DNA-enzyme complex, much of the specific activity as a poison is embodied in the head group structure [1].

- DNA Intercalation: The planar acridine ring structure allows amsacrine to intercalate between DNA base pairs, which contributes to its ability to inhibit topoisomerase II and disrupt DNA synthesis [2] [3].

- Emerging Signaling Pathways: Beyond DNA damage, studies reveal that amsacrine can trigger apoptosis through other signaling pathways. Recent research shows it can downregulate the anti-apoptotic protein BCL2L1 (BCL-XL) in chronic myeloid leukemia (CML) cells. This occurs through a complex pathway involving the upregulation of SIDT2, increased NOX4 expression, ROS production, ERK inactivation, and subsequent suppression of HuR, an RNA-binding protein that stabilizes BCL2L1 mRNA [4].

The pathway below illustrates this novel mechanism of inducing apoptosis.

Pharmacological and Experimental Data

The table below consolidates key quantitative and experimental data for amsacrine hydrochloride.

| Category | Parameter | Value / Detail |

|---|---|---|

| Pharmacology | Protein Binding [3] | 96 - 98% |

| Half-Life [3] | 8 - 9 hours | |

| Metabolism [3] | Extensive, primarily hepatic (glutathione conjugation) | |

| Toxicity & Efficacy | Key Toxicities [3] [2] | Myelosuppression, cardiotoxicity (QTc prolongation, arrhythmias) |

| Clinical Efficacy [5] | Effective in acute myelogenous leukemia; can produce complete remissions in patients refractory to cytarabine and daunorubicin. Largely ineffective in solid tumors. | |

| Arrhythmia Incidence [2] | 0.7% (in a study of 5340 patients) | |

| Experimental Bioactivity | HERG Channel Block (IC₅₀) [6] | 209.4 nM (in HEK 293 cells) |

| In Vitro Cytotoxicity (IC₅₀) [4] | ~10 µM (in K562 CML cells after 24h) |

Key Experimental Protocols

For researchers, here are summaries of key methodologies used to study amsacrine.

Topoisomerase II DNA Cleavage Assay [1]: This assay is fundamental for confirming amsacrine's core mechanism. It involves incubating human topoisomerase IIα or β with negatively supercoiled plasmid DNA (like pBR322) in a cleavage buffer containing MgCl₂ and KCl. The reaction is initiated with the drug, and after a set time, enzyme-DNA complexes are trapped by adding SDS and EDTA. Proteinase K digests the enzyme, and the DNA is analyzed by agarose gel electrophoresis. DNA cleavage is quantified by the conversion of supercoiled DNA to linear forms.

Analysis of Apoptosis & Signaling [4]: To investigate the novel BCL2L1 pathway, you can treat target cells (e.g., K562 CML cells) with amsacrine. Apoptosis is confirmed by measuring Annexin V staining (via flow cytometry) and the cleavage of procaspase-3/-9 and PARP (via western blot). Key nodes in the pathway (like SIDT2, NOX4, phospho-ERK, HuR, and BCL2L1) can be analyzed using western blotting, quantitative PCR, and ROS detection assays. The specific role of ROS can be confirmed using the antioxidant N-acetylcysteine (NAC).

References

- 1. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 2. Amsacrine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Amsacrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Amsacrine downregulates BCL2L1 expression and triggers ... [sciencedirect.com]

- 5. Amsacrine: a review - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (m-AMSA ... [medchemexpress.com]

amsacrine hydrochloride biochemical pathway

Core Mechanisms of Action

Amsacrine exerts its cytotoxic effects through several interconnected biochemical pathways, which are summarized in the table below.

| Mechanism | Description | Key Findings |

|---|---|---|

| DNA Intercalation & Topoisomerase II Poisoning | Binds DNA via acridine ring intercalation; inhibits Topo II religation, stabilizing DNA-Topo II cleavage complex [1] [2]. | Induces protein-associated DNA double-strand breaks [1]. Head group (especially 3'-methoxy) critical for Topo II poisoning efficacy [1]. |

| Redox Activity | Undergoes reversible, low-potential oxidation to quinone diimine; acridine ring undergoes higher-potential oxidation and one-electron reduction [3]. | Low oxidation potential may permit facile oxidation in vivo, contributing to biological activity and biomolecule interactions [3]. |

| Apoptosis via SIDT2/NOX4/ERK/HuR Pathway | Triggers autophagy-dependent SIDT2 upregulation, leading to NOX4-dependent ROS production, ERK inactivation, reduced HuR protein, and downregulated BCL2L1 (Bcl-xL) expression [4]. | Pathway confirmed in CML cells; leads to caspase-3/-9 cleavage and apoptosis [4]. |

The signaling pathway for BCL2L1 downregulation can be visualized as follows:

Amsacrine-induced apoptotic signaling pathway in CML cells.

Quantitative Biochemical and Pharmacological Profile

The quantitative data on amsacrine's properties and effects are essential for experimental design.

| Parameter | Value / Measurement | Context / Conditions |

|---|---|---|

| Protein Binding | 96 - 98% [2] | In vivo |

| Half-life | 8 - 9 hours [2] | In vivo |

| IC₅₀ for Cell Viability | ~10 µM [4] | K562 CML cells, 24h treatment |

| HERG Channel Block (IC₅₀) | 209.4 nM (HEK 293 cells); 2.0 µM (Xenopus oocytes) [5] | In vitro; linked to QTc prolongation risk [6] |

| Topoisomerase II DNA Cleavage Assay | 0 - 50 µM typical tested range [1] | 220 nM human Topo IIα/β, 10 nM pBR322 DNA, 37°C, 6 min [1] |

| In Vivo Efficacy (Rabbit Model) | 1% and 10% solutions [7] | Used as adjuvant in glaucoma filtration surgery |

Detailed Experimental Protocols

DNA Cleavage by Topoisomerase II

This assay measures amsacrine's ability to poison Topo II by trapping the enzyme-DNA cleavage complex [1].

- Reagents: Human topoisomerase IIα or IIβ (220 nM), negatively supercoiled pBR322 DNA (10 nM), DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol), test compound (e.g., 0-50 µM amsacrine in DMSO) [1].

- Procedure:

- Incubate enzyme and DNA in cleavage buffer with the test compound in a total volume of 20 µL at 37°C for 6 minutes.

- Trap the cleavage complexes by adding 2 µL of 5% SDS.

- Add 2 µL of 250 mM EDTA (pH 8.0) to chelate Mg²⁺.

- Digest the protein with Proteinase K (2 µL of 0.8 mg/mL solution) at 45°C for 30 minutes.

- Analyze DNA by electrophoresis in a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

- Analysis: Visualize DNA bands under UV light. Conversion of supercoiled plasmid (fast-migrating) to linear form (slow-migrating) indicates DNA cleavage. Quantify band intensities to determine enhancement of cleavage relative to drug-free control [1].

The workflow for this assay is outlined below:

Topoisomerase II DNA cleavage assay workflow.

Voltammetric Analysis of Redox Behavior & Biomolecule Interactions

This electrochemical method characterizes amsacrine's redox properties and studies its interactions with biomolecules like DNA and Human Serum Albumin (HSA) [3].

- Reagents: Amsacrine solution, appropriate buffer (e.g., at various pH levels), biomolecules (HSA, DNA). Equipment: Glassy Carbon Electrode (GCE), potentiostat [3].

- Procedure (Cyclic Voltammetry):

- Prepare amsacrine solution in a supporting electrolyte buffer.

- Perform CV scans at varying scan rates (e.g., from 0.05 to 1.0 V/s) to study redox reversibility and kinetics.

- Perform experiments at different pH values to determine proton involvement.

- To study interactions, add aliquots of HSA or DNA solution to the amsacrine solution and record subsequent voltammograms.

- Analysis:

- Redox Pathways: Identify oxidation and reduction peaks. Amsacrine shows a reversible, low-potential oxidation of the diarylamine and a higher-potential oxidation of the acridine ring, plus a one-electron reduction of the acridine ring [3].

- Biomolecule Interactions: A decrease in peak current or a shift in peak potential upon addition of HSA/DNA indicates binding. The extent of change can be used to assess binding affinity [3].

Emerging Research and Potential Repurposing

- Antibacterial Candidate: Amsacrine and its derivatives inhibit mycobacterial topoisomerase I (TopA), impairing chromosome replication in M. smegmatis and suggesting potential for anti-tuberculosis drug development [8].

- Novel Surgical Adjuvant: High-throughput screening identified amsacrine as a top candidate to prevent fibrosis in glaucoma filtration surgery, outperforming mitomycin C in a rabbit model by suppressing fibroblast proliferation and inducing apoptosis [7].

Key Considerations for Preclinical Research

- Solubility and Formulation: Poorly water-soluble; requires DMSO for stock solutions. In vivo formulations often use complex vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) [5].

- Stability: Stock solutions in DMSO are typically stored at -20°C [5].

- Off-Target Effects: Potent inhibitor of the hERG potassium channel, underlying its known clinical risk of QTc prolongation and arrhythmia [5] [6]. This should be monitored in preclinical safety studies.

References

- 1. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 2. Amsacrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Redox behavior of amsacrine : a pathway to understanding its... [pubs.rsc.org]

- 4. Amsacrine downregulates BCL2L1 expression and triggers ... [sciencedirect.com]

- 5. | Topoisomerase | Autophagy | TargetMol Amsacrine hydrochloride [targetmol.com]

- 6. Amsacrine - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. The DNA topoisomerase II inhibitor amsacrine as a novel ... [nature.com]

- 8. Amsacrine Derivatives Selectively Inhibit Mycobacterial ... [frontiersin.org]

Fundamental Chemical and Physical Properties

Table 1: Core Physicochemical Data for Amsacrine Hydrochloride [1]

| Property | Value / Description |

|---|---|

| CAS Number | 54301-15-4 |

| Molecular Formula | C₂₁H₁₉N₃O₃S · HCl |

| Molecular Weight | 429.92 g/mol |

| Melting Point | 288 °C |

| Purity | ≥ 98% (HPLC) |

| Appearance | Light amber to dark green crystalline powder |

| Storage | Store at Room Temperature (RT) |

| Hazmat | Yes |

Table 2: Spectral and Binding Properties

| Property | Description / Value | Experimental Context |

|---|---|---|

| DNA Binding Constant | ( 1.2 \pm 0.1 \times 10^{4} M^{-1} ) | Weak to moderate strength binding with calf thymus DNA, as determined by UV-visible spectroscopy [2]. |

| Base Pair Preference | Preferentially intercalates between AT base pairs. | Evidence from Raman spectroscopy shows greater perturbation of AT regions compared to GC pairs [2]. |

| DNA Conformational Impact | Local perturbation of native B-conformation; no full transition to A-DNA. | Concluded from circular dichroism and Raman spectral data [2]. |

| Redox Behavior | Undergoes multiple oxidation and reduction processes. | A 2025 electrochemical study identified a reversible, two-electron oxidation of the diarylamine and methanesulfonamide groups, and a separate two-electron oxidation of the acridine ring [3]. |

Mechanisms of Action and Biochemical Pathways

This compound exerts its cytotoxic effects through multiple interconnected mechanisms.

DNA Intercalation and Topoisomerase II Inhibition: The drug's primary established mechanism involves intercalating its acridine ring between DNA base pairs, preferentially at AT-rich regions. This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing re-ligation of DNA strands and causing double-stranded DNA breaks that trigger apoptosis [4] [2].

Novel Signaling Pathway in CML Cells: Recent research reveals a DNA damage-independent pathway for inducing apoptosis in human chronic myeloid leukemia (CML) cells [5]. This pathway involves a complex cascade summarized in the diagram below:

Diagram 1: Amsacrine induces apoptosis in CML cells via the SIDT2/NOX4/ERK/HuR pathway, ultimately downregulating the anti-apoptotic protein BCL2L1 [5].

- Inhibition of Bacterial Topoisomerase I: Interestingly, amsacrine and its derivatives also inhibit mycobacterial topoisomerase I (TopA). The sulfonamide side chain is critical for this interaction. Inhibition of TopA disrupts chromosomal replication and cell cycle progression in bacteria like M. smegmatis, positioning these compounds as potential leads for new anti-tuberculosis drugs [6].

Experimental Protocols for Key Assays

DNA Binding Studies Using UV-Visible Spectroscopy

This protocol assesses the interaction between amsacrine and DNA by monitoring changes in the drug's absorption spectrum [2].

- Materials: Highly polymerized calf thymus DNA; this compound; Buffer (e.g., physiological phosphate buffer).

- Procedure:

- Prepare a fixed concentration of amsacrine (e.g., 20 µM).

- Titrate with increasing concentrations of DNA.

- Record the UV-visible spectrum after each addition.

- Observe a hypochromic effect (decrease in absorbance) and/or a red shift (bathochromic shift) in the amsacrine spectrum, indicating intercalative binding.

- Data Analysis: The binding constant ((K)) can be calculated using the double reciprocal plot method from the absorbance data at a specific wavelength [2].

Topoisomerase II Inhibition Assay

This cell-based assay detects the stabilization of covalent topoisomerase II-DNA complexes [7].

- Principle: The ICE (Isolation of In Vivo Complexes of Enzyme) assay quantifies drug-stabilized DNA-topoisomerase II complexes in intact cells.

- Procedure:

- Treat cultured human leukemia cells (e.g., CCRF-CEM) with amsacrine.

- Lyse cells with a detergent-based, alkaline lysis buffer to precipitate protein-linked DNA.

- Wash the precipitates to remove free proteins and unbound DNA.

- Detect topoisomerase II covalently bound to DNA in the precipitate using SDS-PAGE and Western blotting with a topoisomerase II-specific antibody.

- Interpretation: A higher level of precipitated topoisomerase II indicates a stronger "poisoning" effect of the drug.

Assessment of Apoptosis via Flow Cytometry

This protocol measures amsacrine-induced apoptosis using Annexin V staining [5] [8].

- Materials: Cell line of interest (e.g., K562 CML cells); Amsacrine; Annexin V-FITC; Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD); Flow cytometer.

- Procedure:

- Treat cells with the desired IC₅₀ concentration of amsacrine (e.g., ~10 µM for K562) for 24 hours.

- Harvest cells and wash with cold PBS.

- Resuspend cells in a binding buffer containing Annexin V-FITC and PI (or 7-AAD).

- Incubate in the dark for 15 minutes.

- Analyze by flow cytometry within 1 hour.

- Data Interpretation: Cells stained positive for Annexin V but negative for PI are in early apoptosis. Cells positive for both are in late apoptosis or necrosis.

Research and Clinical Applications

Table 3: Key Research and Clinical Applications of this compound

| Application Area | Key Findings / Use | Context / Model System |

|---|---|---|

| Acute Leukemia Treatment | Used as an antineoplastic agent, particularly for acute leukemia and malignant lymphoma [1]. | Established clinical use; often explored in combination therapies to improve patient outcomes [1]. |

| Chronic Myeloid Leukemia (CML) Research | Induces apoptosis by downregulating BCL2L1 (BCL-XL) via the SIDT2/NOX4/ERK/HuR pathway [5]. | Human CML cell lines (K562, KU812, MEG-01); provides a strategy to overcome resistance to BCR-ABL inhibitors [5]. |

| Glaucoma Filtration Surgery | As a candidate adjuvant, 10% AMSA showed superior long-term reduction of intraocular pressure and bleb survival compared to Mitomycin C in a rabbit model [8]. | Repurposing study; high-throughput screening identified its potential to inhibit Tenon's capsule fibroblast proliferation [8]. |

| Antimycobacterial Drug Development | Derivatives of amsacrine selectively inhibit essential mycobacterial topoisomerase I (TopA), impairing bacterial growth and chromosome replication [6]. | Mycobacterium smegmatis model; potential new class of anti-tuberculosis drugs [6]. |

This compound remains a molecule of significant interest due to its complex mechanisms and potential for repurposing. Its well-characterized physical properties, such as the 288°C melting point, provide a foundation for pharmaceutical development, while ongoing research continues to uncover novel signaling pathways and therapeutic applications beyond oncology.

References

- 1. Clorhidrato de amsacrina [chemimpex.com]

- 2. Assessment of amsacrine binding with DNA using UV– ... [sciencedirect.com]

- 3. Redox behavior of amsacrine: a pathway to understanding its ... [pubs.rsc.org]

- 4. This compound (m-AMSA ... [medchemexpress.com]

- 5. Amsacrine downregulates BCL2L1 expression and triggers ... [sciencedirect.com]

- 6. Amsacrine Derivatives Selectively Inhibit Mycobacterial ... [frontiersin.org]

- 7. Structure-activity studies of amsacrine analogs in drug ... [pubmed.ncbi.nlm.nih.gov]

- 8. The DNA topoisomerase II inhibitor amsacrine as a novel ... [nature.com]

amsacrine hydrochloride storage conditions light sensitive

Storage Specifications for Amsacrine Hydrochloride

The table below summarizes the key storage and handling conditions as provided by chemical suppliers and research literature:

| Property | Specification |

|---|---|

| Physical State (20°C) | Solid (Light yellow to amber to dark green powder to crystal) [1] [2] |

| Recommended Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) [1] |

| Condition to Avoid | Light Sensitive [1] |

| Purity | >95.0% to 99.99% (HPLC) [1] [3] [4] |

| Melting Point | 288 °C [1] [2] |

Stability and Degradation Profile

A validated stability-indicating study provides evidence for how the drug substance degrades under various stress conditions [5].

- Significant Degradation was observed under basic (alkaline) hydrolysis [5].

- Slight Degradation occurred under oxidative and thermal stress [5].

- No significant degradation was noted under acidic or photolytic stress conditions in this study, though the manufacturer's label and standard practice still classify it as light-sensitive [1] [5].

The following diagram illustrates the experimental workflow used to determine this stability profile:

Experimental Protocol: Stability-Indicating HPLC Assay

This detailed methodology allows you to replicate the stability testing or develop a quality control assay [5].

- Chromatographic Column: Inertsil ODS column [5].

- Mobile Phase: A mixture of 1.0% triethyl amine in 20 mM potassium dihydrogen orthophosphate (pH adjusted to 6.5 with ortho-phosphoric acid) and acetonitrile. A simple linear gradient was used [5].

- Detection: Ultraviolet (UV) detection at a wavelength of 248 nm [5].

- Forced Degradation Conditions: The bulk drug substance was subjected to stress conditions including acid, base, oxidation, heat, and light, as per International Conference on Harmonisation (ICH) guidelines [5].

- Method Validation: The developed method was validated as per ICH requirements and was found to be specific, accurately quantifying amsacrine in the presence of its degradation products and process-related impurities. The mass balance in each stress test was between 99.4% to 99.9%, confirming it as stability-indicating [5].

Key Handling Recommendations

- Light Sensitivity: Always handle the powder in a low-light environment and store the container in a dark place, in accordance with the stated condition to avoid [1].

- Temperature Control: While storage at room temperature is indicated, the recommendation for a "cool and dark place, <15°C" suggests that a refrigerated environment is optimal for long-term stability [1].

- Moisture: Although not explicitly highlighted in the results, standard practice for hygroscopic compounds is to store them in a sealed container to protect from moisture.

References

- 1. This compound 54301-15-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound – Chem-Impex [chemimpex.com]

- 3. This compound (m-AMSA hydrochloride) | Autophagy Inducer | MedChemExpress [medchemexpress.com]

- 4. This compound | 99.99%(HPLC) | In Stock | Topoisomerase inhibitor [selleckchem.com]

- 5. A validated stability-indicating RP-HPLC assay method for ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive In Vitro Application Notes and Protocols for Amsacrine Hydrochloride

Introduction to Amsacrine Hydrochloride

This compound (commonly known as m-AMSA or acridinyl anisidide) is a potent antineoplastic agent historically significant as the first discovered topoisomerase II poison. This synthetic acridine derivative has demonstrated substantial activity against various hematological malignancies, particularly refractory acute leukemias and malignant lymphomas. Its unique mechanism of action involves dual functionality as both a DNA intercalator and topoisomerase II inhibitor, making it a valuable tool compound in cancer biology research and drug discovery pipelines. The hydrochloride salt form offers improved solubility characteristics compared to the parent compound, facilitating its application in various experimental systems.

This compound continues to be an essential research tool for investigating DNA-topoisomerase II interactions and cellular responses to DNA damage, despite its clinical use being more limited in current practice. Researchers value this compound particularly for studies of apoptotic pathways, DNA damage response mechanisms, and chemotherapeutic resistance patterns. The following application notes provide detailed methodologies for utilizing this compound in various experimental contexts, emphasizing standardized protocols that ensure reproducibility and robust data generation across different laboratory settings.

Drug Properties and Formulation

Physicochemical Characteristics

This compound possesses distinct molecular properties that influence its experimental application and biological activity. The compound has a molecular weight of 429.92 g/mol and the chemical formula C₂₁H₂₀ClN₃O₃S [1] [2]. Its structure consists of an acridine moiety coupled to a 4'-amino-methanesulfon-m-anisidide head group, with the hydrochloride salt enhancing solubility characteristics. The methoxy substituent at the 3'-position is critical for optimal topoisomerase II inhibitory activity, as positional isomers demonstrate significantly reduced efficacy despite similar intercalation properties [3].

The compound appears as a powdered solid requiring specific storage conditions to maintain stability. Recommended storage involves desiccation at -20°C to preserve long-term integrity [2]. This compound exhibits pH-dependent redox behavior with electron-donating properties attributed to the diarylamine and methanesulfonamide groups, undergoing reversible two-electron oxidation to form quinone diimine derivatives [4]. This electrochemical profile potentially contributes to its biological interactions and should be considered when designing experimental conditions.

Solubility and Stock Preparation

This compound presents formulation challenges due to its limited aqueous solubility, requiring appropriate solvent systems for in vitro applications. The following table summarizes solubility characteristics in various solvents:

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Concentration | Storage Conditions |

|---|---|---|---|

| DMSO (fresh, anhydrous) | High | 85-22 mg/mL (197.71-51.17 mM) [1] | -20°C, desiccated [2] |

| Water | Insoluble [1] | N/A | N/A |

| Ethanol | Insoluble [1] | N/A | N/A |

| CMC-Na suspension | Moderate | ≥5 mg/mL [1] | Prepared fresh recommended |

For in vitro applications, preparation of concentrated stock solutions is recommended:

- Use fresh, anhydrous DMSO to achieve concentrations of 22-85 mg/mL (51.17-197.71 mM) [1]

- Sonication may be required to achieve complete dissolution [2]

- Aliquot stock solutions to avoid repeated freeze-thaw cycles

- Store at -20°C in desiccated conditions for up to 3 months [1] [2]

For cell-based assays, dilute stock solutions in appropriate culture media immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cellular viability.

Stability Considerations

This compound solutions demonstrate time-dependent stability variations that necessitate appropriate handling. The compound is susceptible to hydrolytic degradation in aqueous environments, necessitating preparation of fresh working solutions for each experiment. Electrochemical studies indicate that the diarylamine moiety undergoes oxidation at biologically relevant potentials, suggesting potential redox-mediated transformations in experimental systems [4].

When stored properly as lyophilized powder at -20°C with desiccation, the compound maintains stability for extended periods (up to 3 years) [1]. However, solution-phase stability is considerably shorter, with DMSO stocks remaining stable for approximately 3 months when stored at -20°C without moisture incursion. Researchers should routinely monitor stock solution integrity through analytical methods such as HPLC or spectrophotometric analysis when used for quantitative studies.

Mechanism of Action

This compound exerts its primary biological effects through dual mechanisms targeting both DNA structure and topoisomerase II function. The compound functions as a DNA intercalator, inserting its planar acridine ring between DNA base pairs with specificity for A-T rich regions [5] [6]. This intercalation distorts the DNA helix, altering minor and major groove dimensions and interfering with DNA replication and transcription processes. However, intercalation alone is insufficient for optimal cytotoxic activity, as demonstrated by structurally similar positional isomers with reduced efficacy [3].

The primary mechanism involves potent inhibition of topoisomerase II, an essential nuclear enzyme that manages DNA topology during replication and transcription. This compound stabilizes the cleavable complex formed between topoisomerase II and DNA, preventing re-ligation of double-strand breaks [3] [7]. This stabilization results in accumulated DNA damage, triggering apoptosis through activation of cellular damage response pathways. Recent evidence suggests that the topoisomerase IIβ isoform may be particularly important for mediating the cytotoxic effects of this compound [3].

Diagram: Molecular mechanism of this compound action

The diagram illustrates how this compound intercalates into DNA and simultaneously inhibits topoisomerase II, leading to stabilization of the cleavage complex and accumulation of double-strand breaks (DSB) that ultimately trigger apoptosis.

Additional studies indicate that this compound affects multiple cellular signaling pathways. The compound induces MCL1 down-regulation through decreased protein stability and promotes caspase-9 and caspase-3 activation in leukemic cell lines [2]. Furthermore, it triggers intracellular Ca²⁺ flux and mitochondrial depolarization, amplifying pro-apoptotic signaling. Electrochemical analyses suggest that the relatively low oxidation potential of the diarylamine moiety may permit redox cycling in biological systems, potentially contributing to oxidative stress components of its mechanism [4].

In Vitro Protocols

DNA Cleavage Assay with Topoisomerase II

The DNA cleavage assay evaluates the ability of this compound to stimulate topoisomerase II-mediated DNA break formation. This protocol assesses the compound's efficacy as a topoisomerase II poison by quantifying conversion of supercoiled plasmid DNA to linear forms [3].

Materials Required:

- Human topoisomerase IIα or IIβ (purified) [3]

- Negatively supercoiled pBR322 DNA (or similar plasmid substrate)

- This compound stock solution (prepared in DMSO)

- DNA cleavage buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol (v/v) [3]

- SDS solution (5% w/v)

- EDTA solution (250 mM, pH 8.0)

- Proteinase K (0.8 mg/mL)

- Agarose gel electrophoresis equipment

Procedure:

- Prepare reaction mixtures containing 220 nM topoisomerase II and 10 nM negatively supercoiled pBR322 DNA in DNA cleavage buffer [3]

- Add this compound to desired concentrations (typically 0-50 μM) [3]

- Incubate at 37°C for 6 minutes to allow cleavage complex formation

- Trap cleavage complexes by adding 2 μL of 5% SDS followed by 2 μL of 250 mM EDTA

- Digest with 2 μL Proteinase K (0.8 mg/mL) at 45°C for 30 minutes

- Analyze samples by agarose gel electrophoresis (1% gel) in Tris-acetate-EDTA buffer with ethidium bromide (0.5 μg/mL)

- Visualize DNA bands under UV light and quantify using digital imaging software

Expected Results: this compound concentration-dependently increases formation of linear DNA forms, with EC₅₀ values typically in the low micromolar range. The maximal stimulation varies between topoisomerase II isoforms and experimental conditions.

Diagram: Workflow for topoisomerase II DNA cleavage assay

The diagram outlines the key steps in the DNA cleavage assay, from initial reaction setup through complex trapping, protein digestion, and final analysis.

Cytotoxicity and Cell Proliferation Assay

This protocol evaluates the antiproliferative effects of this compound across various cancer cell lines, providing IC₅₀ values for potency comparisons.

Materials Required:

- Cancer cell lines (e.g., leukemic, solid tumor models)

- Cell culture medium and supplements

- This compound stock solutions

- Cell viability reagents (MTT, XTT, or resazurin)

- 96-well tissue culture plates

- Microplate reader

Procedure:

- Seed cells in 96-well plates at optimized densities (e.g., 3-5 × 10³ cells/well for suspension cells)

- Incubate for 24 hours to allow cell attachment and recovery

- Prepare serial dilutions of this compound in culture medium

- Treat cells with concentration range (typically 1 nM - 100 μM) for 48-72 hours

- Assess cell viability using MTT (0.5 mg/mL, 4-hour incubation) or equivalent reagent

- Measure absorbance at appropriate wavelengths (570 nm for MTT)

- Calculate percentage viability relative to vehicle-treated controls

Expected Results: this compound demonstrates differential sensitivity across cell lines. Reported IC₅₀ values include:

- Bladder cancer lines (HT1376, RT112, RT4): 190.2±27.4, 46.1±3.9, 22.6±3.1 ng/mL respectively [2]

- Testis cancer lines (833K, Susa, GCT): 5.0±0.4, 11.7±1.5, 11.8±2.0 ng/mL respectively [2]

- 50% growth inhibition (GI₅₀) for amsacrine analog: 0.025 μM across various solid tumor models [8]

Chromosomal Aberration and Micronucleus Assay

This protocol assesses genotoxic potential of this compound through analysis of chromosomal damage in mammalian cell systems.

Materials Required:

- Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells)

- Cell culture media and supplements

- This compound stock solutions

- Cytochalasin B (for cytokinesis-block micronucleus assay)

- Giemsa stain and mounting medium

- Microscope with 100× objective

Procedure:

- Seed cells at appropriate density and allow to attach

- Treat with this compound concentration range (e.g., 0.005-0.25 μg/mL) [2]

- For micronucleus assay, add cytochalasin B (3 μg/mL) to block cytokinesis

- Harvest cells after appropriate exposure time (typically 1.5-2 cell cycles)

- Prepare slides and stain with Giemsa or DNA-specific stains

- Score micronuclei frequency in binucleated cells or chromosomal aberrations in metaphase spreads

Expected Results: this compound induces concentration-dependent increases in chromosomal aberrations (8-100% increases reported) and sister chromatid exchanges (1.5-12-fold increases) in human lymphocytes [2]. In vivo studies in mouse models show significant increases in micronucleated polychromatic erythrocytes at doses of 9-12 mg/kg [2].

Data Analysis and Interpretation

Quantification Methods

Accurate data quantification is essential for interpreting experimental results with this compound. For DNA cleavage assays, quantify the percentage of linear DNA formation using densitometric analysis of agarose gels. Calculate cleavage enhancement relative to vehicle control using the formula:

Cleavage Enhancement = (Linear DNA with drug - Linear DNA background) / (Linear DNA with drug) × 100

For cell viability assays, determine IC₅₀ values using non-linear regression analysis of concentration-response data. Four-parameter logistic curves typically provide the best fit for these datasets. For genotoxicity assessments, score a sufficient number of cells (≥1000 binucleated cells for micronucleus assay, ≥100 metaphases for chromosomal aberrations) to ensure statistical power.

Interpretation Guidelines

When interpreting results from this compound experiments, consider the following key guidelines:

- Potency ranges: DNA cleavage typically occurs at low micromolar concentrations (1-50 μM) [3], while cytotoxicity varies significantly by cell type

- Time dependence: Maximum DNA damage accumulation typically occurs within 30 minutes to 6 hours of exposure

- Solvent controls: Always include vehicle controls matched for DMSO concentration (typically ≤1% v/v)

- Positive controls: Include appropriate positive controls (e.g., etoposide for topoisomerase II inhibition)

- Cell line variability: Account for differential sensitivity based on topoisomerase II expression levels and cellular background

Table 2: Expected Activity Ranges for this compound in Various Assays

| Assay Type | Active Concentration Range | Positive Control | Key Endpoints |

|---|---|---|---|

| Topo II DNA Cleavage | 1-50 μM [3] | Etoposide (25-100 μM) | Linear DNA formation |

| Cell Viability (Liquid Tumors) | 0.001-1 μM [2] | Doxorubicin (0.01-1 μM) | IC₅₀, GI₅₀ |

| Cell Viability (Solid Tumors) | 0.01-10 μM [8] | Cisplatin (1-50 μM) | IC₅₀, GI₅₀ |

| Chromosomal Aberration | 0.005-0.25 μg/mL [2] | Mitomycin C (0.1-1 μg/mL) | Aberrations per cell |

| Micronucleus Formation | 0.5-12 mg/kg (in vivo) [2] | Cyclophosphamide | Micronucleated cells |

Research Applications

This compound serves as a valuable research tool across multiple investigative domains in cancer biology and pharmacology. Its well-characterized mechanism makes it particularly useful for:

- Topoisomerase II enzymology studies: Investigating enzyme kinetics, DNA interaction dynamics, and inhibitor binding modes [3]

- DNA damage response research: Elucidating cellular pathways activated in response to double-strand breaks [2]

- Apoptosis mechanism studies: Examining mitochondrial permeabilization and caspase activation pathways [2]

- Combination therapy screening: Identifying synergistic interactions with other antineoplastic agents

- Drug resistance investigations: Exploring mechanisms of chemoresistance in cancer cell models

- Formulation development: Evaluating novel delivery systems for antineoplastic agents [8]

Recent innovative applications include incorporation into solid lipid nanoparticles (SLNs) to overcome solubility limitations and improve delivery characteristics [8]. These advanced formulations demonstrate altered biodistribution profiles with predominant accumulation in pulmonary tissues, suggesting potential targeting applications. Additionally, the redox behavior of this compound enables development of electrochemical screening methods for studying drug-biomolecule interactions [4].

Troubleshooting and Technical Considerations

Common Technical Issues

Researchers may encounter several technical challenges when working with this compound:

- Precipitation issues: If compound precipitates from solution during dilution, ensure fresh DMSO stocks and consider gradual dilution with aqueous buffers containing mild detergents

- High background cleavage: Excessive DNA cleavage in control samples may indicate enzyme preparation issues or nuclease contamination; use high-purity enzyme preparations and include appropriate controls

- Variable cell responses: Inconsistent cytotoxicity results may stem from differences in cell passage number, confluence, or topoisomerase II expression levels; standardize culture conditions and monitor enzyme expression

- Rapid loss of activity: Degradation of stock solutions can occur with improper storage; maintain dessicated conditions at -20°C and monitor solution stability

Optimization Guidelines

To optimize experimental outcomes with this compound:

- DNA cleavage assays: Titrate enzyme concentrations (typically 100-500 nM) to establish linear response conditions for each preparation [3]

- Cellular assays: Perform time-course experiments (24-96 hours) to establish optimal exposure durations for specific endpoints

- Combination studies: Use fixed-ratio designs and analyze interactions using Chou-Talalay or Bliss independence methods

- Solubility limitations: For higher concentration requirements, consider analog compounds with improved solubility profiles or advanced formulation approaches [8]

Conclusion

This compound remains a versatile research tool with well-defined mechanisms of action and established experimental applications. The protocols detailed in this document provide robust methodologies for investigating its effects on topoisomerase II function, cellular viability, and genomic integrity. When properly implemented with appropriate controls and interpretation guidelines, these approaches yield reproducible, quantitatively reliable data that advance understanding of topoisomerase II-targeted agents and cancer biology.

Continued investigation of this compound and its derivatives, particularly through novel formulation strategies and combination approaches, may yield important insights for developing improved antineoplastic agents with enhanced efficacy and reduced toxicity profiles.

References

- 1. This compound | Topoisomerase inhibitor [selleckchem.com]

- 2. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 3. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 4. Redox behavior of amsacrine: a pathway to understanding its ... [pubs.rsc.org]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online Amsacrine [go.drugbank.com]

- 6. Amsacrine [en.wikipedia.org]

- 7. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 8. analog-loaded solid lipid nanoparticle to resolve insolubility... Amsacrine [pmc.ncbi.nlm.nih.gov]

Amsacrine Hydrochloride Working Concentrations in Cell Culture

The table below summarizes effective concentrations of amsacrine hydrochloride for various cell types. Always conduct preliminary range-finding experiments for your specific cell system.

| Cell Line / System | Cell Type / Origin | Key Application | Effective Concentration | Duration | Primary Readout / Effect | Citation |

|---|---|---|---|---|---|---|

| K562 | Human Chronic Myeloid Leukemia | Apoptosis Induction | 10 µM (IC50) | 24 hours | Cleavage of PARP, Caspase-3/9; Annexin V staining [1] | |

| Primary Human Tregs | Human Primary T Cells | FoxP3 Downregulation | 8.8 µM (IC50) | 16 hours | Reduction in FoxP3% in CD4+ T cells [2] | |

| M. smegmatis | Mycobacterial Culture | Topoisomerase I Inhibition & Growth Suppression | 15-60 µM (In vitro enzyme assay) | 15 minutes (enzyme) | Inhibition of DNA relaxation [3] | |

| mTCFs | Marmoset Tenon's Capsule Fibroblasts | Apoptosis Induction & Proliferation Suppression | Not Specified (Dose-dependent) | 24 hours | Annexin V staining; Reduced cell viability [4] | |

| Various Cancer Cell Lines | Multiple Human Cancers (e.g., A2780, CCRF-CEM) | Cytotoxicity / Antiproliferative Activity | 0.027 µM - 22.2 µM (IC50/GI50) | 48-96 hours | Growth inhibition by MTT, XTT, or trypan blue assays [5] |

Detailed Experimental Protocols

Protocol 1: Inducing Apoptosis in Human Leukemia Cell Lines

This protocol is adapted from studies on K562 CML cells [1].

- Cell Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.

- Compound Treatment:

- Prepare a 10-20 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

- On the day of treatment, dilute the stock solution directly into the culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is ≤0.1% (v/v).

- Include a vehicle control containing the same volume of DMSO.

- Incubate cells for 24 hours.

- Assessment of Apoptosis:

- Annexin V/Propidium Iodide (PI) Staining: Harvest cells by centrifugation. Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and PI. Incubate for 15 minutes in the dark and analyze by flow cytometry.

- Western Blot Analysis: Lyse cells and quantify protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe for cleaved forms of PARP, Caspase-3, and Caspase-9. Use β-actin as a loading control.

Protocol 2: Inhibiting Mycobacterial Topoisomerase I and Growth

This protocol is adapted from research on M. smegmatis [3].

- In Vitro Topoisomerase I Activity Assay:

- Reaction Mixture: Combine 120 ng of purified M. smegmatis TopA (MsTopA), 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂, and amsacrine (15, 30, or 60 µM final concentration) in a total volume of 18 µL. Incubate on ice for 30 minutes.

- Start Reaction: Add 140 ng of negatively supercoiled pUC19 plasmid DNA. Incubate at 37°C for 15 minutes.

- Stop Reaction: Add 1.5 µL of 0.5 M EDTA.

- Analysis: Resolve the DNA products by 0.8% agarose gel electrophoresis in TAE buffer. Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of supercoiled DNA.

- Analysis of Bacterial Cell Cycle (using DnaN-EGFP):

- Use a recombinant M. smegmatis strain expressing a DnaN-EGFP fusion protein.

- Treat the bacterial culture with amsacrine at the determined MIC or sub-MIC.

- Monitor the cells using time-lapse fluorescence microscopy. Inhibitor treatment typically results in an increased number of DnaN-EGFP foci and/or prolonged replication time.

Mechanisms of Action and Signaling Pathways

Amsacrine's cellular effects are mediated through multiple targets, depending on the biological context. The diagrams below illustrate two key mechanisms.

Diagram 1: Amsacrine Induces Apoptosis in CML via SIDT2/ERK/HuR Pathway

In Chronic Myeloid Leukemia (CML) cells like K562, amsacrine triggers a signaling cascade that leads to the downregulation of the anti-apoptotic protein BCL2L1 (BCL-XL) [1].

Diagram 2: Primary Mechanisms of Amsacrine Action

Amsacrine exerts its biological effects through three well-established mechanisms [3] [5] [6].

Critical Considerations for Experimental Design

- Solubility and Storage: this compound is typically dissolved in DMSO to make 10-100 mM stock solutions [1] [7]. Aliquot and store at -20°C to avoid freeze-thaw cycles and moisture absorption. The final DMSO concentration in cell culture should generally not exceed 0.1-0.5% to avoid cytotoxicity.

- Stability: Amsacrine can undergo electrochemical oxidation in solution, which may influence its activity and interactions with biomolecules [6]. Prepare fresh working solutions from stock for critical experiments.

- Cell Health Monitoring: Closely monitor cell viability and morphology upon treatment. Amsacrine can induce rapid apoptosis and cell cycle disturbances [3] [1].

- Replication and Controls: Always include a vehicle control (DMSO) and, where appropriate, a positive control (e.g., another known topoisomerase inhibitor like etoposide). Biological replicates are essential for reliable results.

References

- 1. Amsacrine downregulates BCL2L1 expression and triggers ... [sciencedirect.com]

- 2. Identification of a group of 9-amino-acridines that ... [pmc.ncbi.nlm.nih.gov]

- 3. Amsacrine Derivatives Selectively Inhibit Mycobacterial ... [pmc.ncbi.nlm.nih.gov]

- 4. The DNA topoisomerase II inhibitor amsacrine as a novel ... [nature.com]

- 5. Amsacrine (m-AMSA) | Autophagy Inducer [medchemexpress.com]

- 6. Redox behavior of amsacrine: a pathway to understanding its ... [pubs.rsc.org]

- 7. This compound | Topoisomerase inhibitor [selleckchem.com]

Mechanism of Action: Amsacrine as a Topoisomerase II Poison

Amsacrine (m-AMSA) is an antineoplastic agent primarily used to treat acute leukemias. It functions as a topoisomerase II poison by stabilizing a transient enzyme-DNA complex, preventing DNA re-ligation. This results in the accumulation of DNA double-strand breaks, which triggers apoptosis in rapidly dividing cancer cells [1] [2].

The drug's action involves a dual mechanism:

- DNA Intercalation: The acridine moiety of amsacrine intercalates between DNA base pairs, distorting the DNA helix and interfering with processes like replication and transcription [3] [1].

- Topoisomerase II Inhibition: Amsacrine specifically stabilizes the TOP2-DNA "cleavable complex." It primarily decreases the rate of DNA ligation, leading to elevated levels of protein-linked DNA breaks [2]. The 3'-methoxy group on its anisidide head group is critical for this activity; shifting it to the 2'-position (o-AMSA) attenuates its effect despite stronger intercalation, indicating the head group's specific interactions within the ternary complex are vital for poisoning TOP2 [2].

Quantitative Data on Amsacrine Inhibition

The table below summarizes key quantitative data from various studies on amsacrine's inhibition of topoisomerase II.

| Assay Type | TOP2 Isoform | Key Metric (IC₅₀ or Equivalent) | Experimental Context | Citation |

|---|---|---|---|---|

| DNA Cleavage (Poison) | Human TOP2α & TOP2β | Significant activity at 0–50 µM | Plasmid DNA cleavage assay; similar activity against both isoforms. | [2] |

| HERG Channel Blockade | Cloned human HERG | 209.4 nM (HEK 293 cells) | Electrophysiology study; explains drug's potential for inducing long QT syndrome. | [4] |

| Cell Differentiation | Not Directly Measured | Induced monocyte (THP-1) differentiation | Phenotypic effect observed in cells; related to TOP2 inhibition. | [5] |

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize amsacrine's activity.

Protocol 1: Plasmid DNA Cleavage Assay

This assay measures the increase in TOP2-mediated DNA strand breaks (cleavage complex) stabilized by amsacrine [2].

1. Reagents and Buffers

- Enzymes: Human topoisomerase IIα or IIβ (purified) [2].

- DNA Substrate: Negatively supercoiled pBR322 plasmid DNA (10 nM per reaction) [2].

- Drug Solution: 20 mM amsacrine hydrochloride stock in 100% DMSO [2].

- DNA Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, and 2.5% (v/v) glycerol [2].

- Stop Solution: 5% SDS.

- Digestion Solution: 0.8 mg/mL Proteinase K.

- EDTA Solution: 250 mM EDTA (pH 8.0).

- Gel Loading Buffer: 60% sucrose, 10 mM Tris-HCl (pH 7.9), 0.5% bromophenol blue, 0.5% xylene cyanol FF [2].

2. Procedure

- Reaction Setup: In a total volume of 20 µL, combine 220 nM TOP2 enzyme and 10 nM pBR322 DNA in DNA cleavage buffer.

- Drug Addition: Add amsacrine (typically 0–50 µM final concentration) or a DMSO vehicle control.

- Incubation: Incubate the reaction mixture at 37°C for 6 minutes.

- Trapping Complexes: Stop the reaction by adding 2 µL of 5% SDS.

- EDTA Addition: Add 2 µL of 250 mM EDTA to chelate Mg²⁺.

- Protein Digestion: Add 2 µL of Proteinase K solution and incubate at 45°C for 30 minutes to digest the enzyme.

- Analysis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 40 mM Tris-acetate, 2 mM EDTA (pH 8.3) buffer.

- Visualization & Quantification: Visualize DNA bands under UV light. Cleavage activity is quantified by the conversion of supercoiled plasmid (fastest migrating) to linear molecules (slowest migrating) [2].

Protocol 2: kDNA Decatenation Assay

This assay measures the inhibition of TOP2's normal catalytic function—untangling linked DNA networks [6].

1. Reagents and Buffers

- Enzyme: TOP2 enzyme (e.g., 1 Unit per reaction).

- Substrate: Catenated kinetoplast DNA (kDNA) (e.g., 200 ng per reaction).

- 5X Assay Buffer: Typically contains ATP and cofactors for TOP2 activity (exact composition vendor-dependent).

- Stop Buffer (STEB): 40% sucrose, 100 mM Tris-HCl (pH 7.5), 100 mM EDTA, 0.5 mg/mL bromophenol blue [6].

- Chloroform/Isoamyl Alcohol: 24:1 mixture.

2. Procedure

- Reaction Setup: In a 30 µL reaction, mix 1X Assay Buffer, kDNA substrate, TOP2 enzyme, and amsacrine at desired concentrations.

- Incubation: Incubate at 37°C for 30 minutes.

- Stopping Reaction: Add 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of STEB. Mix thoroughly.

- Analysis: Load the aqueous phase onto a 0.8-1.0% agarose gel. Run the gel in TBE or TAE buffer at 90V for 2-3 hours.

- Visualization: Stain the gel with ethidium bromide. A successful decatenation reaction releases mini-circle DNA (2.5 kb) from the well. Inhibition by amsacrine results in reduced intensity of the mini-circle band [6].

The workflow for the decatenation assay is as follows:

Critical Considerations & Safety

- Cardiotoxicity Risk: Amsacrine blocks the cardiac potassium channel hERG at low concentrations (IC₅₀ ~209 nM). This presents a significant risk for acquired Long QT Syndrome and must be evaluated during drug development [4].

- Cytotoxicity vs. Non-Target Cells: Amsacrine's TOP2 poisoning is not selective for cancer cells. Assess effects on relevant non-target cells; for example, it has shown lower cytotoxicity to human corneal epithelial cells compared to mitoxantrone in one study [7].

- Solubility and Handling: Amsacrine is poorly soluble in water and is typically prepared as a concentrated stock in DMSO. Ensure proper handling and storage [3].

Conclusion

This compound remains a critical tool for understanding TOP2 poison mechanisms. The protocols for DNA cleavage and decatenation assays are fundamental for evaluating the activity and potency of TOP2 inhibitors. Researchers should integrate these biochemical assays with safety pharmacology profiling, particularly hERG channel screening, to comprehensively assess novel compounds.

References

- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 2. Amsacrine as a Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 3. Amsacrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. of cardiac HERG currents by the DNA Inhibition ... topoisomerase II [go.drugbank.com]

- 5. A DNA Topoisomerase Results in Ex Vivo Differentiation... II Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 6. Decatenation Assays | Technical Information [inspiralis.com]

- 7. The DNA topoisomerase II inhibitor amsacrine as a novel ... [nature.com]

amsacrine hydrochloride dendritic cell differentiation protocol

Background and Rationale

Dendritic cells (DCs) are professional antigen-presenting cells crucial for initiating adaptive immune responses, making them a key tool in cancer immunotherapy [1]. Effective ex vivo maturation of DCs is essential for enhancing the efficacy of such therapies. A 2021 screening study identified amsacrine hydrochloride as a novel chemical capable of differentiating THP-1 human monocyte cells into conventional DCs (cDCs) and promoting their maturation. Amsacrine induced a phenotype and cytokine profile similar to that of mature DCs (mDCs) [2] [1]. As an established chemotherapeutic agent, its safety profile is known, which may facilitate its translation into immunotherapy protocols [2] [3].

Detailed Experimental Protocol

This protocol is adapted from Cho et al. (2021) for differentiating and activating THP-1 cells into conventional dendritic cells using this compound [2] [1].

Materials

- Cell Line: THP-1 human monocyte cell line (ATCC).